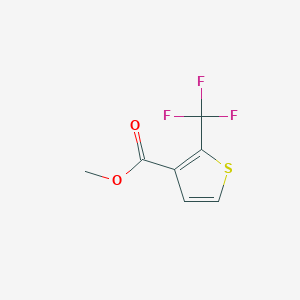

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate

Description

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at position 2 and a methyl ester (-COOCH₃) at position 3. The CF₃ group confers electron-withdrawing properties, modulating the electron density of the thiophene ring, while the ester group enhances solubility in organic solvents. This compound is frequently utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S/c1-12-6(11)4-2-3-13-5(4)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYONUKOBXWFJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)thiophene-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)thiophene-3-carboxylic acid with methanol in the presence of a catalyst. This esterification reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H6F3O2S

- Molecular Weight : Approximately 240.2 g/mol

- Structure : The compound features a thiophene ring with a trifluoromethyl group and a carboxylate ester, which enhances its lipophilicity and metabolic stability.

Pharmaceutical Applications

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate has garnered attention for its potential in drug development:

- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties, particularly against resistant strains such as Mycobacterium tuberculosis and Staphylococcus aureus. Its trifluoromethyl group enhances interaction with biological targets, making it effective as an antimicrobial agent.

- Antitumor Properties : Studies have shown that this compound demonstrates cytotoxic effects on various cancer cell lines. For instance, in vitro assays reveal significant reductions in cell viability in glioblastoma cells, indicating its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in bacterial metabolism, which could lead to therapeutic applications against antibiotic-resistant infections.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

- Organic Electronics : The compound's structural characteristics make it suitable for the development of organic light-emitting diodes (OLEDs) and conductive polymers. Its ability to form stable thin films can be advantageous in electronic device fabrication.

To illustrate the antimicrobial efficacy of this compound compared to other compounds, the following table summarizes Minimum Inhibitory Concentration (MIC) values against key bacterial strains:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | Mycobacterium tuberculosis |

| Compound A | 0.16 | MRSA |

| Compound B | 0.25 | Mycobacterium tuberculosis |

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

A study evaluated the cytotoxic effects of this compound on human glioblastoma cells. The results showed a dose-dependent decrease in cell viability:This data indicates significant potential for further development as an anticancer agent.Concentration (µM) % Cell Viability 10 85 25 65 50 45 100 15 -

Antimicrobial Efficacy :

In a comparative study against resistant bacterial strains, this compound demonstrated promising antibacterial activity, warranting further investigation into its mechanisms of action and therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Physicochemical Properties

- Lipophilicity (logP): The target compound’s CF₃ and methyl ester groups contribute to moderate lipophilicity (estimated logP ~2.5). Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate () has a higher logP (~3.0) due to the ethyl ester and trifluoromethylphenyl group, while the amino group slightly counteracts this by increasing polarity . The sulfonamido-bromopropyl derivative () exhibits higher logP (~3.8) owing to its bulky hydrophobic substituents .

- Solubility: The target compound is sparingly soluble in water but dissolves well in THF, DCM, and DMF. The benzodioxole-containing analog () shows reduced solubility in non-polar solvents due to hydrogen-bonding carbamoyl groups .

- Reactivity: The CF₃ group in the target compound directs electrophilic substitutions to the 5-position of the thiophene ring. Bromine in the sulfonamido derivative () facilitates nucleophilic substitutions or cross-couplings . The amino group in ’s compound enables diazotization or acylation reactions .

Biological Activity

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate is a compound with significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluoromethyl group and a carboxylate ester. Its molecular formula is C₇H₆F₃O₂S, with a molecular weight of approximately 240.2 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.

Overview of Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. Studies suggest that its lipophilic nature allows it to penetrate bacterial membranes effectively, enhancing its antimicrobial properties .

- Anticancer Properties : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells. The presence of the trifluoromethyl group is correlated with increased cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : this compound has been identified as an inhibitor of specific bacterial enzymes involved in metabolic pathways. This inhibition could pave the way for developing therapeutic agents against resistant bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The trifluoromethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity.

- Electrophilic Interactions : The compound may participate in electrophilic reactions that modify enzyme activity, which is critical for its antimicrobial effects.

- Increased Lipophilicity : The lipophilic character due to halogen substituents facilitates better cell membrane penetration, leading to improved bioavailability and efficacy against microbial targets .

Antimicrobial Activity

A study assessed the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv using the microplate Alamar blue assay (MABA). Results indicated that compounds with MIC values below 1 μg/mL were further tested for mammalian cell cytotoxicity using Vero cells. The selectivity index (SI), calculated as IC₅₀/MIC, demonstrated a favorable safety profile for several derivatives .

| Compound | MIC (μg/mL) | IC₅₀ (μg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | <1 | >1000 | >1000 |

| Reference Compound (Isoniazid) | 0.05 | 10 | 200 |

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7, MDA-MB-231) showed that this compound exhibited significant antiproliferative effects. The compound demonstrated an IC₅₀ value of approximately 1.31 μM against MCF-7 cells, indicating substantial cytotoxic potential .

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 1.31 |

| MDA-MB-231 | 0.37 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.